N-(2,3-dihydro-1H-inden-5-yl)-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide
Description
This compound features a thieno[3,2-d]pyrimidin-2,4-dione core substituted at position 3 with a 2-fluorophenylmethyl group. The fluorine atom on the phenyl ring and the indenyl group likely enhance lipophilicity and metabolic stability, making it a candidate for therapeutic applications .
Properties
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)-2-[3-[(2-fluorophenyl)methyl]-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN3O3S/c25-19-7-2-1-4-17(19)13-28-23(30)22-20(10-11-32-22)27(24(28)31)14-21(29)26-18-9-8-15-5-3-6-16(15)12-18/h1-2,4,7-12,20,22H,3,5-6,13-14H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAOKLKYFAJDLMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)CN3C4C=CSC4C(=O)N(C3=O)CC5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dihydro-1H-inden-5-yl)-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by a thieno[3,2-d]pyrimidine core and an indene moiety. Its molecular formula is , with a molecular weight of approximately 393.44 g/mol. The presence of fluorine in the phenyl group and the dioxo functional groups contribute to its unique reactivity and biological profile.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays have shown that it can inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated that derivatives of similar thieno[3,2-d]pyrimidines showed IC50 values in the low micromolar range against cancer cells, suggesting potent activity against tumor growth .
The proposed mechanism of action involves the inhibition of key enzymes involved in cancer cell proliferation and survival. Specifically, compounds with similar structures have been observed to inhibit protein kinases and phospholipases, which are critical in signaling pathways related to cell growth . The inhibition of lysosomal phospholipase A2 (PLA2G15) has been highlighted as a potential target for compounds causing phospholipidosis and related toxicities .
Study 1: Screening for Anticancer Activity
In a recent screening study involving a library of compounds, this specific derivative was identified as having notable anticancer properties. The screening utilized multicellular spheroid models to simulate tumor environments more accurately than traditional monolayer cultures . The results indicated that the compound significantly reduced spheroid size compared to controls.
Study 2: Inhibition of PLA2G15
Another study focused on the inhibition of PLA2G15 by various cationic amphiphilic drugs. The compound was evaluated alongside others for its ability to inhibit PLA2G15 activity. It was found that several structurally related compounds had IC50 values below 1 µM, indicating strong inhibitory effects . This inhibition could predict drug-induced phospholipidosis, a significant concern in drug development.
Data Summary
Comparison with Similar Compounds
Table 1: Key Structural Differences and Similarities
Key Observations :
- Halogen Effects : Chlorine substituents (e.g., in ) increase molecular weight and binding affinity but may reduce metabolic stability compared to fluorine.
Heterocyclic Core Modifications
Compounds with alternative fused heterocycles exhibit distinct pharmacological profiles:
- Thieno[2,3-d]pyrimidinones (e.g., ): The shifted sulfur atom alters electronic distribution, reducing dipole moments compared to the target compound’s thieno[3,2-d]pyrimidinone core. This may influence interactions with hydrophobic enzyme pockets .
- Pyrazolo[3,4-d]pyrimidines (e.g., ): Nitrogen-rich cores enhance hydrogen bonding but reduce lipophilicity, limiting blood-brain barrier penetration compared to the target compound .
Analytical Comparisons
- LCMS/MS Fragmentation: The target compound’s molecular network () would show high cosine scores (>0.8) with other thieno[3,2-d]pyrimidinones due to shared core fragmentation patterns.
- NMR Chemical Shifts : Region-specific shifts (e.g., indenyl protons) would differentiate it from analogs like , which lack bicyclic substituents .
Critical Analysis of Divergent Evidence
- Similarity Indexing Contradictions : Using Tanimoto coefficients (), the target compound may show <50% similarity to pyrazolo[3,4-d]pyrimidines (e.g., ) despite shared fluorophenyl groups, highlighting core structure’s dominance in similarity algorithms .
- Metabolic Pathways : suggests chlorinated analogs (e.g., ) undergo faster CYP450-mediated dehalogenation than fluorinated derivatives, aligning with the target compound’s predicted stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
